N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known by its chemical formula C23H32N6O4S, is a synthetic compound with interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes:
Ethyl Piperidine Ring Formation: The compound starts with the synthesis of the ethyl piperidine ring. This involves the reaction of an appropriate amine (e.g., 2-ethylpiperidine) with a sulfonyl chloride (e.g., 4-sulfonylchlorobenzene). The resulting N-sulfonyl amine serves as a key intermediate.
Chromene Ring Formation: The chromene ring is formed via cyclization. A suitable precursor (e.g., 7-hydroxy-6-methyl-4H-chromene-2-carboxylic acid) undergoes intramolecular condensation to yield the chromene scaffold.
Amide Formation: Finally, the amide linkage is introduced by reacting the N-sulfonyl amine with an appropriate carboxylic acid derivative (e.g., 6-methyl-4-oxo-4H-chromene-2-carboxylic acid).
Industrial Production:
The industrial-scale synthesis typically involves optimized reaction conditions, purification steps, and isolation techniques to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to sulfonyl oxidation products.
Scientific Research Applications
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or antitumor effects.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Pathways: Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Examples include N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide , N-[(2-methylpiperidin-1-yl)sulfonyl]phenylacetamide , and others.
Properties
Molecular Formula |
C24H26N2O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-18-6-4-5-13-26(18)32(29,30)19-10-8-17(9-11-19)25-24(28)23-15-21(27)20-14-16(2)7-12-22(20)31-23/h7-12,14-15,18H,3-6,13H2,1-2H3,(H,25,28) |
InChI Key |
SRSYMHMETDQIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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